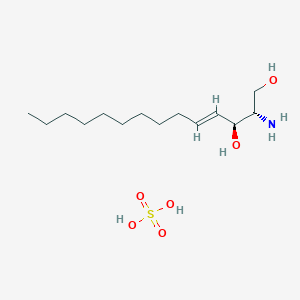![molecular formula C8H14O2 B15348471 Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-](/img/structure/B15348471.png)
Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-: is a chemical compound with the molecular formula C8H14O2 . It belongs to the class of organic compounds known as oxiranes, which are characterized by a three-membered ring containing one oxygen atom and two carbon atoms. This compound is also referred to as a glycidyl ether derivative due to the presence of the oxirane (epoxide) functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]- typically involves the reaction of 2-ethyl-3-bromopropane with ethylene oxide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylene oxide attacks the bromopropane to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-: can undergo various types of chemical reactions, including:
Oxidation: : The oxirane ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: : The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: : The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: : Diols, aldehydes, and carboxylic acids.
Reduction: : Alcohols and other reduced derivatives.
Substitution: : Amides, esters, and thioethers.
Scientific Research Applications
Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-: has various applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Employed in the study of biological systems and as a probe in biochemical assays.
Medicine: : Investigated for potential therapeutic uses, such as in drug delivery systems and as a precursor for pharmaceuticals.
Industry: : Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]- exerts its effects depends on the specific application
Enzymes: : Acting as an inhibitor or activator of specific enzymes.
Receptors: : Binding to receptors and modulating their activity.
Pathways: : Influencing metabolic or signaling pathways.
Comparison with Similar Compounds
Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-: is similar to other oxirane derivatives, such as ethylene oxide and propylene oxide . it is unique in its structure and reactivity due to the presence of the ethyl and oxiranyl groups. These structural differences can lead to variations in chemical behavior and applications.
List of Similar Compounds
Ethylene oxide
Propylene oxide
Butylene oxide
Glycidyl methacrylate
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-ethyl-3-[2-(oxiran-2-yl)ethyl]oxirane |
InChI |
InChI=1S/C8H14O2/c1-2-7-8(10-7)4-3-6-5-9-6/h6-8H,2-5H2,1H3 |
InChI Key |
VPWJJORVYOPDHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(O1)CCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


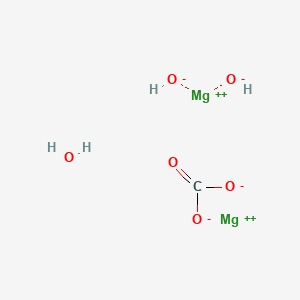
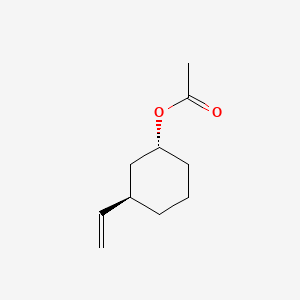
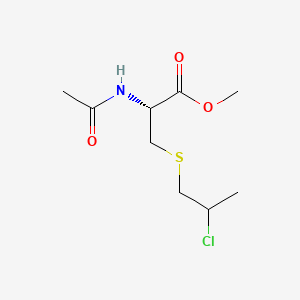
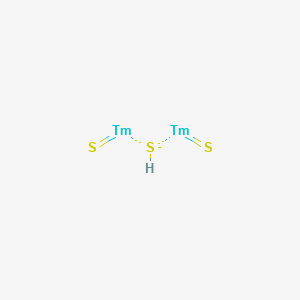
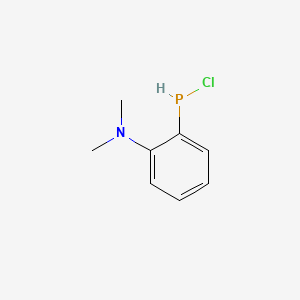
![N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide](/img/structure/B15348418.png)
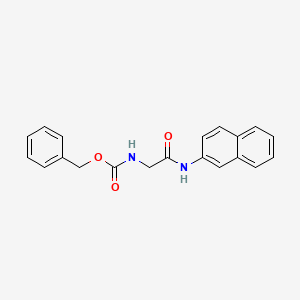

![2-Methyl-4-oxo-7-(propan-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15348437.png)
![Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate](/img/structure/B15348455.png)

![1-[4-(naphthalen-1-ylmethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348475.png)

